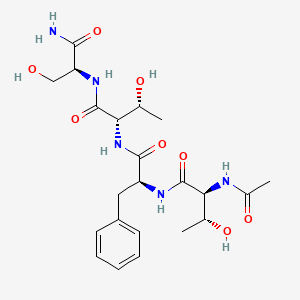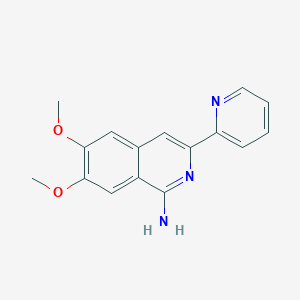
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an isoquinoline ring system substituted with dimethoxy groups and a pyridinyl group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-pyridinecarboxaldehyde under acidic conditions, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives
Aplicaciones Científicas De Investigación
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the dimethoxy and isoquinoline structure but lacks the pyridinyl group.
3-(2-Pyridinyl)-1-isoquinolinamine: Similar structure but different substitution pattern on the isoquinoline ring.
Uniqueness: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is unique due to the presence of both dimethoxy groups and a pyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
69767-44-8 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-10-7-13(12-5-3-4-6-18-12)19-16(17)11(10)9-15(14)21-2/h3-9H,1-2H3,(H2,17,19) |
Clave InChI |
UNQLRETWAQYHAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
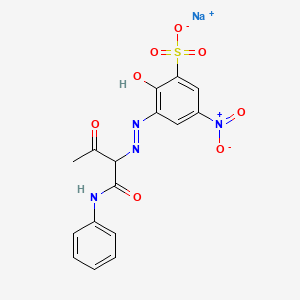
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

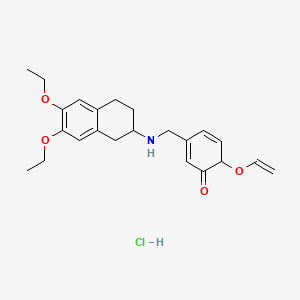
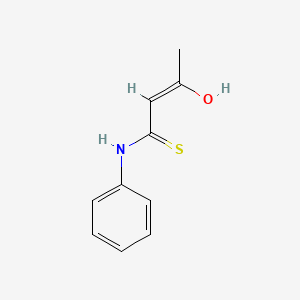

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)

